Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate hydrochloride
CAS No.: 2197416-08-1
Cat. No.: VC3172877
Molecular Formula: C9H14ClNO2
Molecular Weight: 203.66 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2197416-08-1 |
---|---|
Molecular Formula | C9H14ClNO2 |
Molecular Weight | 203.66 g/mol |
IUPAC Name | ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C9H13NO2.ClH/c1-2-12-9(11)8-6-3-4-7(5-6)10-8;/h3-4,6-8,10H,2,5H2,1H3;1H |
Standard InChI Key | UYERPIISHSZLBP-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1C2CC(N1)C=C2.Cl |
Canonical SMILES | CCOC(=O)C1C2CC(N1)C=C2.Cl |
Introduction
Chemical Structure and Properties
Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate hydrochloride possesses a distinctive bicyclic structure that contributes to its biological and chemical reactivity. The compound is characterized by a nitrogen-containing bicyclic framework with a double bond and an ethyl ester functional group.
Basic Chemical Information
The compound has the following fundamental properties:
CAS Number: 2197416-08-1
Molecular Formula: C9H14ClNO2
Molecular Weight: 203.66 g/mol
Typical Purity: 95%
The structure contains a bicyclic system with a nitrogen atom incorporated into one of the bridges, an unsaturated bond at the 5-position, and an ethyl ester group at the 3-position. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents.
Physical and Chemical Characteristics
The compound possesses several notable physical and chemical characteristics that influence its behavior in various applications:
Physical State: Solid at room temperature
Stability: Stable under standard conditions but degrades at temperatures above 60°C
Solubility: Soluble in polar solvents, particularly those with acidic pH
Reactivity: Contains multiple reactive sites including the double bond, ester group, and nitrogen atom
The bicyclic structure of this compound creates a rigid three-dimensional framework that positions functional groups in specific spatial orientations, contributing to its ability to interact with biological targets with high specificity.
Structural Identification Parameters
Table 1: Structural Identification Parameters for Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate hydrochloride
Parameter | Value |
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IUPAC Name | Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate hydrochloride |
InChI | InChI=1S/C9H13NO2.ClH/c1-2-12-9(11)8-6-3-4-7(5-6)10-8;/h3-4,6-8,10H,2,5H2,1H3;1H |
InChI Key | UYERPIISHSZLBP-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1C2CC(N1)C=C2.Cl |
Synthesis Methods
The synthesis of Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate hydrochloride involves several approaches, with the most common methods utilizing cycloaddition reactions and modifications of precursor compounds.
General Synthetic Routes
The compound can be synthesized through a multi-step sequence that typically involves:
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Formation of (1RS,4SR)-2-azabicyclo[2.2.1]hept-5-en-3-one as a precursor
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Conversion to the ethyl ester through alcoholysis
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Formation of the hydrochloride salt
A common starting material is cyclopenta-1,3-diene, which undergoes reaction with suitable nitrogen-containing compounds to establish the bicyclic framework.
Stereoselective Synthesis
The synthesis can produce multiple stereoisomers, and specific routes have been developed to obtain pure stereoisomers:
Exo/Endo Selectivity: Starting from cyclopenta-1,3-diene, ethyl oxoacetate, and ammonia chloride, a mixture of four different stereoisomeric compounds can be obtained. These can be separated through column chromatography after protection with Boc2O .
Enantioselective Approaches: Pure enantiomers can be prepared through the use of chiral auxiliaries such as 1-phenylethylamine derivatives. This approach allows the synthesis of pure R or S isomers .
Alternative Synthetic Pathways
An alternative synthetic route involves:
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Reaction of cyclopenta-1,3-diene with ethyl oxoacetate and ammonia chloride
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Treatment with Boc2O followed by chromatographic separation
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Selective transformations to obtain the desired stereochemistry
These synthetic approaches demonstrate the versatility in preparing Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate hydrochloride with controlled stereochemistry, which is crucial for applications requiring specific enantiomers.
Biological Activity and Pharmacological Properties
Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate hydrochloride exhibits significant biological activity that has attracted interest in pharmaceutical research.
Interaction with Neurological Receptors
The compound primarily interacts with gamma-aminobutyric acid (GABA) receptors in the central nervous system. This interaction modulates neurotransmission and shows potential anxiolytic and neuroprotective effects.
The specific mechanism involves enhancement of GABAergic activity, similar to established GABAergic drugs, which makes it a candidate for further investigation in treating anxiety disorders and other neurological conditions. The unique bicyclic structure facilitates binding to the receptor pocket with high affinity.
Antimicrobial and Antiviral Properties
Research indicates that Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate hydrochloride and its derivatives exhibit promising antimicrobial and antiviral activities. These properties have been demonstrated in studies showing activity against:
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Gram-positive bacteria, with particular effectiveness against certain strains
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Selected viral pathogens, though the mechanism of action requires further investigation
These findings suggest potential applications in developing new antimicrobial agents to address growing concerns about antibiotic resistance.
Enzyme Interactions
The compound's unique structure allows for specific binding to various enzymes, potentially influencing metabolic pathways. These interactions can modify enzyme activity through:
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Competitive inhibition mechanisms
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Allosteric modulation of active sites
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Influence on enzyme conformation
Such enzyme interactions contribute to the compound's diverse pharmacological profile and suggest possible applications in targeting specific metabolic disorders.
Applications in Research and Industry
Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate hydrochloride has numerous applications across multiple scientific and industrial domains.
Pharmaceutical Applications
In pharmaceutical research, the compound serves as:
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A building block for novel drug candidates, particularly those targeting neurological disorders
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A template for structure-activity relationship studies
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A precursor for modified compounds with enhanced pharmacological profiles
Its unique bicyclic structure makes it valuable for exploring new chemical space in drug discovery efforts aimed at developing more effective and selective therapeutic agents.
Organic Synthesis Applications
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its utility in organic synthesis stems from several key characteristics:
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The double bond enables participation in addition reactions
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The nitrogen heterocycle allows for functionalization at multiple positions
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The ester group provides opportunities for further transformations
These features make the compound valuable in creating diverse chemical libraries and accessing complex molecular structures that would otherwise be difficult to synthesize.
Material Science Applications
In material science, Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate hydrochloride contributes to the development of specialized materials:
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Incorporation into polymeric structures to impart specific properties
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Use as a modifier in resin formulations
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Application in developing biomaterials with tailored characteristics
These applications leverage the compound's structural features to create materials with enhanced performance for specific industrial needs.
Analytical Methods for Characterization
Several analytical techniques are employed to confirm the structure, purity, and properties of Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate hydrochloride.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H-NMR analysis reveals characteristic peaks, including those at δ 6.39-6.41 ppm (olefinic protons) and δ 4.20-4.29 ppm (ester ethyl group). These diagnostic signals confirm the presence of key structural features and can be used to assess purity.
Infrared (IR) Spectroscopy:
IR analysis shows distinctive absorption bands corresponding to the ester carbonyl group, C=C stretching, and N-H stretching, providing confirmation of these functional groups within the molecular structure.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC):
HPLC analysis with appropriate detection methods (typically UV or mass spectrometry) allows for:
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Quantification of compound purity (typically >95%)
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Detection of potential degradation products
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Monitoring of reactions during synthesis
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Separation of stereoisomers when using chiral columns
Crystallographic Methods
X-ray Crystallography:
This technique provides definitive structural information by:
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Confirming the three-dimensional arrangement of atoms
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Resolving stereochemical ambiguities, particularly for enantiomers
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Elucidating intermolecular interactions in the solid state
X-ray crystallography is especially valuable for determining absolute configuration and validating proposed structures derived from other analytical methods.
Structure-Activity Relationships
Understanding the relationship between the structure of Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate hydrochloride and its biological activity provides insights for rational compound design.
Key Structural Features
Several structural elements contribute to the biological activity of the compound:
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The bicyclic framework creates a rigid three-dimensional structure that positions functional groups for optimal target interaction
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The nitrogen atom serves as a hydrogen bond acceptor for receptor binding
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The ethyl ester group contributes to lipophilicity and provides a site for potential metabolic transformation
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The unsaturated bond at the 5-position influences the conformation of the molecule and its reactivity
Modification Strategies
Modifications to the basic structure have been explored to enhance specific properties:
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